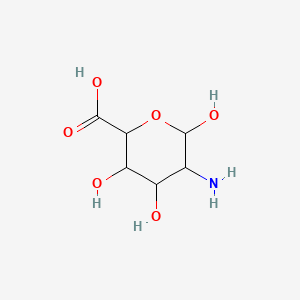

2-Amino-2-deoxyhexopyranuronic acid

Description

Contextualizing Amino Sugars and Uronic Acids within Glycoscience

Amino sugars and uronic acids represent two major classes of modified monosaccharides that are fundamental building blocks of many biologically important macromolecules. nih.gov Amino sugars are characterized by the replacement of a hydroxyl group with an amino group. nih.gov One of the most abundant amino sugars is glucosamine, a derivative of glucose. nih.gov These compounds are critical components of various natural structures, including the chitin (B13524) that forms the exoskeletons of arthropods and the cell walls of fungi. nih.gov

Uronic acids, on the other hand, are sugar acids where the terminal carbon's hydroxyl group has been oxidized to a carboxylic acid. wikipedia.org This modification imparts a negative charge to the molecule at physiological pH, a feature that is crucial for the function of many polysaccharides. taylorandfrancis.com Glucuronic acid, derived from glucose, is a common uronic acid found in the body, playing a key role in detoxification processes by increasing the water solubility of waste products, facilitating their excretion. britannica.com Uronic acids are also integral components of glycosaminoglycans, which are important structural molecules in connective tissues. britannica.comnih.gov

Significance of Deoxyaminohexopyranuronic Acids in Complex Carbohydrates

The combination of an amino group and a uronic acid function within the same sugar molecule, as seen in 2-Amino-2-deoxyhexopyranuronic acid, gives rise to a monomer with unique properties. These deoxyaminohexopyranuronic acids are found as constituents of complex carbohydrates, particularly in microorganisms. nih.gov Their presence in bacterial polysaccharides, such as those forming the bacterial capsule, is of significant interest. nih.govnih.govresearchgate.net The bacterial capsule is a protective layer that plays a crucial role in the interaction of bacteria with their environment and with host organisms, often contributing to the virulence of pathogenic bacteria. nih.govnih.gov

Scope of Research on this compound

Current academic research on this compound and its derivatives is multifaceted. A significant area of investigation is its role in the structure and function of bacterial lipopolysaccharides and capsular polysaccharides. nih.govnih.gov For example, derivatives like 2-amino-2,6-dideoxy-D-glucose have been identified in the lipopolysaccharide of Pseudomonas aeruginosa. nih.gov

Furthermore, the biosynthesis of these unique sugars is a subject of intense study. Understanding the enzymatic pathways that lead to the formation of compounds like UDP-N-acetyl-2-amino-2-deoxy-D-glucuronic acid provides insights into microbial metabolism and may offer targets for the development of new antimicrobial agents. acs.org The synthesis of these complex molecules in the laboratory is another active research front, as chemical synthesis allows for the creation of analogs and probes to study their biological functions. chemrxiv.org Research into the biological activities of derivatives of 2-amino-2-deoxy sugars is also expanding, with studies exploring their potential as plant growth regulators and other applications.

Compound Information

| Compound Name |

| 2-Amino-2-deoxy-D-glucuronic acid |

| This compound |

| 2-amino-2,6-dideoxy-D-glucose |

| Glucosamine |

| Glucuronic acid |

| UDP-N-acetyl-2-amino-2-deoxy-D-glucuronic acid |

This table provides a list of the chemical compounds mentioned in this article for easy reference.

Chemical and Physical Properties of 2-Amino-2-deoxy-Hexose

View Data Table

| Property | Value | Source |

| Molecular Formula | C6H13NO5 | PubChem |

| Molecular Weight | 179.17 g/mol | PubChem |

| IUPAC Name | 3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | PubChem |

| CAS Number | 579-33-9 | PubChem |

| Synonyms | Hexosamine, HexN, 2-Amino-2-Deoxy-Hexopyranose | PubChem |

This interactive data table summarizes key chemical and physical properties of the parent hexose (B10828440) form, providing a foundational understanding of its molecular characteristics.

Structure

2D Structure

3D Structure

Properties

CAS No. |

50767-83-4 |

|---|---|

Molecular Formula |

C6H11NO6 |

Molecular Weight |

193.15 g/mol |

IUPAC Name |

5-amino-3,4,6-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C6H11NO6/c7-1-2(8)3(9)4(5(10)11)13-6(1)12/h1-4,6,8-9,12H,7H2,(H,10,11) |

InChI Key |

CRIPFXSBMSGPKB-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(C(C(OC1O)C(=O)O)O)O)N |

Origin of Product |

United States |

Nomenclature and Stereochemical Considerations of 2 Amino 2 Deoxyhexopyranuronic Acid

Systematic Nomenclature and Common Synonyms

The systematic naming of 2-amino-2-deoxyhexopyranuronic acid follows the established rules of carbohydrate nomenclature set forth by the International Union of Pure and Applied Chemistry (IUPAC). The name itself provides a wealth of information about its structure. "Hexopyranuronic acid" indicates a six-membered pyranose ring derived from a hexose (B10828440), where the primary alcohol group at carbon 6 has been oxidized to a carboxylic acid. The prefix "2-amino-2-deoxy" specifies that the hydroxyl group at the C-2 position is replaced by an amino group.

The complete systematic name also includes the stereochemical configuration (D or L) and the anomeric configuration (α or β). For instance, one of the most common isomers is 2-amino-2-deoxy-α-D-glucopyranuronic acid .

Beyond its systematic name, this compound and its derivatives are known by several common synonyms. These often arise from their biological context or historical isolation. For example, the non-uronic acid parent, 2-amino-2-deoxy-D-glucose, is widely known as D-glucosamine. nih.gov While not strictly synonyms for the uronic acid, terms like "aminouronic acid" or "hexosaminuronic acid" are sometimes used in a more general sense. In specific contexts, such as in bacterial lipopolysaccharides, derivatives may be referred to based on their larger molecular context.

A crucial activated form in many biological systems is UDP-N-acetyl-2-amino-2-deoxy-D-glucuronic acid , which plays a vital role in the biosynthesis of various polysaccharides. nih.gov

Table 1: Systematic Names and Synonyms of this compound and Related Compounds

| Compound | Systematic IUPAC Name | Common Synonyms/Related Terms |

| 2-Amino-2-deoxy-D-glucopyranuronic Acid | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(amino)oxane-2-carboxylic acid | Glucosaminuronic acid |

| 2-Amino-2-deoxy-D-galactopyranuronic Acid | (2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(amino)oxane-2-carboxylic acid | Galactosaminuronic acid |

| 2-Amino-2-deoxy-D-glucose | (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | D-Glucosamine, Chitosamine |

| 2-Amino-2-deoxy-D-galactose | (3R,4R,5S,6S)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | D-Galactosamine, Chondrosamine |

| UDP-N-acetyl-2-amino-2-deoxy-D-glucuronic acid | Uridine (B1682114) 5'-{[(2S,3S,4R,5R)-5-(acetylamino)-6-carboxy-3,4-dihydroxyoxan-2-yl] dihydrogen diphosphate} | UDP-GlcNAcA |

Configurational Isomers and Their Research Implications

The stereochemistry at the various chiral centers of the hexopyranuronic acid ring gives rise to a number of configurational isomers, with the most significant in biological systems being the D-gluco and D-galacto isomers. These isomers differ in the orientation of the hydroxyl group at the C-4 position.

2-amino-2-deoxy-D-glucopyranuronic acid (GlcNpA): In this isomer, the hydroxyl group at C-4 is in an equatorial position in the common ⁴C₁ chair conformation. It is a known constituent of certain bacterial capsular polysaccharides.

Research into these isomers has revealed their distinct biological roles and metabolic pathways. For instance, studies on bacterial polysaccharides have shown that the specific isomer present can be crucial for the physical properties of the polysaccharide and for its recognition by the host immune system. The enzymatic machinery for the biosynthesis and modification of these isomers is highly specific, highlighting the importance of the C-4 configuration. For example, the enzymes involved in the synthesis of bacterial cell surface components can distinguish between UDP-glucose and UDP-galactose precursors, leading to the incorporation of the correct uronic acid isomer.

Conformational Analysis of Pyranuronic Acid Rings Bearing an Amino Group

The pyranose ring is not planar but exists in various conformations, with the chair conformations being the most stable. wikipedia.org For this compound, the conformational equilibrium is influenced by the substituents on the ring, including the C-2 amino group and the C-5 carboxyl group.

The two primary chair conformations are designated as ⁴C₁ (where C-4 is above and C-1 is below the plane of the ring) and ¹C₄ (where C-1 is above and C-4 is below the plane). The relative stability of these conformations is determined by the steric and electronic interactions of the substituents. In general, bulky substituents prefer to occupy the more spacious equatorial positions to minimize steric hindrance.

The presence of the amino group at C-2 and the carboxyl group at C-5 introduces additional complexity. The charge state of these groups, which is dependent on the pH, can significantly influence the conformational preference through electrostatic interactions. For example, a study on mannuronic acid-based azasugars, which share structural similarities, demonstrated that under acidic conditions, where the amino group is protonated, the ring can adopt an "inverted" ¹C₄ chair conformation. nih.gov This highlights the dynamic nature of the ring and its responsiveness to the chemical environment.

The anomeric effect, which describes the tendency of an electronegative substituent at the anomeric carbon (C-1) to occupy an axial position, also plays a role in the conformational landscape of these molecules. The interplay between the anomeric effect, steric bulk of substituents, and electrostatic interactions determines the predominant conformation in solution.

Table 2: Predominant Chair Conformations and Key Substituent Orientations for D-gluco and D-galacto Isomers

| Isomer | Predominant Chair Conformation | C-2 Amino Group Orientation | C-4 Hydroxyl Group Orientation | C-5 Carboxyl Group Orientation |

| 2-amino-2-deoxy-α-D-glucopyranuronic acid | ⁴C₁ | Equatorial | Equatorial | Equatorial |

| 2-amino-2-deoxy-α-D-galactopyranuronic acid | ⁴C₁ | Equatorial | Axial | Equatorial |

Influence of Stereochemistry on Biological Recognition and Reactivity

The precise three-dimensional arrangement of functional groups in this compound is critical for its biological recognition and reactivity. Enzymes that act on these molecules as substrates exhibit a high degree of stereospecificity, meaning they can distinguish between different configurational and conformational isomers.

This specificity is a cornerstone of molecular recognition in biological systems. For instance, the binding pocket of an enzyme is exquisitely shaped to accommodate a specific stereoisomer. An incorrect orientation of a hydroxyl or amino group can lead to a loss of key hydrogen bonding interactions, preventing the substrate from binding effectively and thus inhibiting the enzymatic reaction.

A study on the biological activity of nature-inspired 3-Br-acivicin isomers and their derivatives demonstrated that stereochemistry plays a pivotal role in their biological activity. nih.gov Only the isomers with the correct stereochemistry at specific positions showed significant antiplasmodial activity, suggesting that their uptake and interaction with their biological targets are highly stereoselective. nih.gov While this study was not on this compound itself, it exemplifies the general principle that stereochemistry is a crucial determinant of biological function.

In the context of bacterial polysaccharides, the stereochemistry of the constituent aminouronic acids can determine whether the polysaccharide is recognized by host lectins or antibodies. This recognition can trigger an immune response, and thus, variations in the stereochemistry of these surface molecules can be a mechanism for bacteria to evade the host immune system. The reactivity of the anomeric center in glycosylation reactions is also influenced by the stereochemistry of the rest of the molecule, affecting the formation of glycosidic bonds in the biosynthesis of larger carbohydrate structures.

Synthetic Methodologies for 2 Amino 2 Deoxyhexopyranuronic Acid and Its Analogs

Chemical Synthesis Approaches to 2-Amino-2-deoxy-D-hexoses and Related Uronic Acids

The chemical synthesis of 2-amino-2-deoxyhexopyranuronic acids and their parent hexoses relies on a variety of sophisticated techniques to control stereochemical outcomes and selectively modify functional groups.

Stereoselective Glycosylation Strategies for Amino Sugar Uronates

The formation of the glycosidic bond is a critical step in the synthesis of oligosaccharides containing amino sugar uronates. Achieving high stereoselectivity is paramount, and several strategies have been developed to this end.

One common approach involves the use of neighboring group participation , where a participating group at the C-2 position of the glycosyl donor directs the incoming glycosyl acceptor to the opposite face of the sugar ring, typically resulting in a 1,2-trans-glycoside. nih.gov For the synthesis of 2-amino-2-deoxysugars, N-acyl protecting groups can serve this purpose. nih.gov

However, the synthesis of 1,2-cis-glycosides is more challenging. nih.gov Strategies to achieve this include:

The use of non-participating protecting groups at C-2, which avoids the formation of the 1,2-trans product.

Halide-catalyzed glycosylations , which can favor the formation of the α-anomer (a 1,2-cis linkage in the gluco and galacto series).

Anomeric O-alkylation , a method that proceeds via an SN2 mechanism, bypassing the formation of an oxocarbenium ion intermediate and leading to excellent stereoselectivity. youtube.com

The nature of the glycosyl donor and the promoter system also plays a crucial role in determining the stereochemical outcome. For instance, the use of glycosyl trichloroacetimidates as donors in the presence of a dual catalytic system of phosphoric acid and thiourea (B124793) has been shown to achieve high yields and excellent stereoselectivity in the synthesis of 3-amino-3-deoxy- and 4-amino-4-deoxy-O-glycosides. nih.gov Similarly, (salen)Co catalysts have been employed as bench-stable promoters for the synthesis of 1,2-trans-glycosides. nih.gov

A notable strategy in the synthesis of mannuronic acid alginates involves the stereodirecting effect of the C5-carboxylate ester . nih.gov It has been proposed that the C5-carboxylate group prefers an axial position in the oxacarbenium ion intermediate, which favors the formation of a specific half-chair conformation. Nucleophilic attack on this intermediate then occurs in a β-fashion, leading to the formation of 1,2-cis-mannuronates with high selectivity. nih.gov

| Glycosylation Strategy | Key Features | Typical Stereoselectivity |

| Neighboring Group Participation | Use of a participating group at C-2 (e.g., N-acyl). | 1,2-trans |

| Non-Participating Protecting Groups | Avoids participation, allowing for other directing effects. | Varies, can favor 1,2-cis |

| Anomeric O-Alkylation | SN2-type reaction, bypasses oxocarbenium ion. | High stereoselectivity |

| Thiourea/Phosphoric Acid Catalysis | Dual catalytic system for glycosyl trichloroacetimidates. | High stereoselectivity (α or β) |

| C5-Carboxylate Stereodirection | Axial preference of the C5-carboxylate in the intermediate. | 1,2-cis (for mannuronates) |

Regioselective Functionalization Techniques

The presence of multiple hydroxyl groups and an amino group in 2-amino-2-deoxyhexopyranuronic acids necessitates the use of regioselective functionalization techniques. This involves the selective protection and deprotection of specific functional groups to allow for reactions to occur at desired positions.

One approach to achieve regioselective conversion of the secondary hydroxyl groups of D-glucuronic acid without the need for extensive O-protecting groups involves the use of trifluoromethanesulfonic acid anhydride (B1165640). nih.gov This reagent can transform a bicyclic thiazolidinlactam derivative into a crystalline elimination product where all four secondary hydroxyl groups are differently functionalized, allowing for subsequent selective reactions. nih.gov

For the synthesis of aminodeoxy sugars, a one-step regioselective method involves the trans-diaxial cleavage of the oxirane ring in 2,3-anhydro sugars using N,N-diethyltrimethylsilylamine or its N,N-dimethyl analogue with aluminum chloride as a catalyst. researchgate.net This approach provides regioisomerically pure aminodeoxy sugars under mild conditions. researchgate.net

The choice of N-protecting group for the amino function is also critical for achieving regioselectivity and influencing the outcome of subsequent reactions. Different protecting groups, such as trifluoroacetyl (TFA), 2,2,2-trichloroethoxycarbonyl (Troc), phthaloyl (Phth), and tetrachlorophthaloyl (TCP), have been investigated for their efficiency in glycosylation reactions. core.ac.uknih.gov For example, 2-N-trichloroethoxycarbonyl derivatives of S-benzoxazolyl glycosides are significantly more reactive than their 2-N-phthaloyl counterparts in certain glycosylations, enabling a chemoselective approach to oligosaccharide assembly. youtube.com

Challenges in Uronic Acid Derivative Synthesis for Oligosaccharide Construction

The incorporation of uronic acid derivatives, including 2-amino-2-deoxyhexopyranuronic acids, into oligosaccharides presents several significant challenges. documentsdelivered.com

A primary challenge is the lower reactivity of uronic acid building blocks compared to their non-oxidized counterparts. nih.gov The electron-withdrawing nature of the carboxylic acid group at C-5 can deactivate the sugar ring, making glycosylation reactions less efficient. nih.gov To circumvent this, a common strategy is to perform the oxidation of the primary alcohol to a carboxylic acid at a late stage in the synthesis, after the oligosaccharide has been assembled (post-glycosylation oxidation). nih.govdocumentsdelivered.com

Another major hurdle is achieving stereoselective formation of 1,2-cis-glycosidic linkages between uronic acids and other sugar residues. nih.govdocumentsdelivered.com While 1,2-trans linkages can often be reliably formed through neighboring group participation, the construction of 1,2-cis linkages is frequently less selective and can result in mixtures of anomers. nih.gov

Furthermore, the synthesis of complex, branched oligosaccharides containing uronic acids is inherently difficult due to the need for multiple, orthogonal protecting groups and the potential for steric hindrance in glycosylation reactions. documentsdelivered.com The presence of the acidic carboxylic acid group can also complicate purification processes. nih.gov

Chemoenzymatic and Biocatalytic Synthesis of 2-Amino-2-deoxyhexopyranuronic Acid Derivatives

Chemoenzymatic and biocatalytic methods offer promising alternatives to purely chemical synthesis, often providing high stereoselectivity and regioselectivity under mild reaction conditions.

Enzyme-Catalyzed Reactions in Amino Sugar Synthesis

Enzymes play a crucial role in the biosynthesis of amino sugars and their derivatives. Harnessing these natural catalysts offers a powerful tool for their synthetic production.

Transaminases, for example, are enzymes that catalyze the transfer of an amino group from a donor molecule to an acceptor. nih.gov Specific ω-transaminases can be used to introduce an amino group at specific positions on a carbohydrate scaffold. nih.gov For instance, a two-step biocatalytic cascade employing a galactose oxidase followed by an ω-transaminase has been used to produce aminated galactose derivatives. nih.gov

Multi-enzyme cascades have also been developed for the synthesis of amino acids and their derivatives. core.ac.ukresearchgate.net These systems can combine several enzymatic steps in a one-pot reaction to convert a simple starting material into a complex product with high efficiency and stereoselectivity. researchgate.net The production of D-glucuronic acid itself can be achieved through various biocatalytic methods, including single-enzyme catalysis, multi-enzyme cascades, and whole-cell catalysis. nih.gov

Engineered Biocatalysts for Non-Standard Amino Acid Production

The field of protein engineering has opened up new avenues for the synthesis of non-standard amino acids, including derivatives of this compound. nih.govnih.gov By modifying the active site of existing enzymes through techniques like directed evolution, it is possible to create biocatalysts with novel substrate specificities and enhanced catalytic properties. nih.govnih.gov

For example, D-amino acid dehydrogenases have been engineered to exhibit broader substrate tolerance, enabling the reductive amination of a wider range of α-keto acids to produce D-amino acids. researchgate.net Similarly, the incorporation of unnatural amino acids into the structure of enzymes can lead to biocatalysts with improved stability and altered catalytic functions, making them more suitable for industrial applications. nih.gov

Biosynthetic Pathways Involving 2 Amino 2 Deoxyhexopyranuronic Acid Precursors

Elucidation of Enzymatic Transformations in Amino Sugar Metabolism

The journey from simple sugars to complex amino sugars is orchestrated by a suite of specialized enzymes. A key starting point in the biosynthesis of many amino sugars is the conversion of fructose-6-phosphate, a central glycolytic intermediate, into glucosamine-6-phosphate. This reaction is catalyzed by an aminotransferase, which donates an amino group from glutamine.

Subsequent steps involve isomerization and activation of the amino sugar, typically by the attachment of a nucleotide diphosphate (B83284) group, such as uridine (B1682114) diphosphate (UDP). One of the critical enzymatic steps in the formation of precursors for certain amino sugars is the epimerization of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-N-acetylmannosamine (UDP-ManNAc). This reaction is catalyzed by UDP-N-acetylglucosamine 2-epimerase. wikipedia.orgebi.ac.uk

In microorganisms, this epimerase is integral to the synthesis of capsular polysaccharides, which are crucial for virulence and survival. wikipedia.org The bacterial version of this enzyme is notably allosterically regulated by its substrate, UDP-GlcNAc. ebi.ac.uk There are two main types of this epimerase: a non-hydrolyzing version and a hydrolyzing version. The non-hydrolyzing type directly interconverts UDP-GlcNAc and UDP-ManNAc. ebi.ac.uk In contrast, the hydrolyzing epimerase, found in some pathogenic bacteria like Neisseria meningitidis and in mammals, catalyzes the conversion of UDP-GlcNAc to ManNAc and UDP in a two-step process proposed to involve an anti-elimination of UDP to form a 2-acetamidoglucal (B1262020) intermediate, followed by a syn-addition of water. nih.govwikipedia.org

These enzymatic transformations are central to providing the necessary building blocks for a wide array of glycoconjugates, including glycoproteins and glycolipids, which are vital for cellular function and recognition processes. nih.gov The enzymes involved in these pathways often exhibit relaxed substrate specificity, a trait that has been harnessed for the chemoenzymatic synthesis of novel sugar derivatives. nih.gov

Table 1: Key Enzymatic Steps in Amino Sugar Precursor Biosynthesis

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | Fructose-6-phosphate + Glutamine | Aminotransferase | Glucosamine-6-phosphate + Glutamate |

| 2 | UDP-N-acetyl-D-glucosamine | UDP-N-acetylglucosamine 2-epimerase | UDP-N-acetyl-D-mannosamine |

| 3 | UDP-N-acetyl-alpha-D-glucosamine + H₂O | UDP-N-acetylglucosamine 2-epimerase (hydrolysing) | N-acetyl-D-mannosamine + UDP |

Identification of 2-Amino-2-deoxyisochorismate as a Biosynthetic Intermediate

In the biosynthesis of certain aromatic amino acids and other specialized metabolites, chorismate serves as a critical branch-point intermediate. A fascinating parallel exists in the formation of some amino sugar derivatives with the identification of 2-amino-2-deoxyisochorismate (ADIC) as a key biosynthetic intermediate.

Research has shown that ADIC is a precursor in the biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), a C7N-aminocyclitol unit that is a component of the ansamycin (B12435341) group of antibiotics. The enzyme responsible for the conversion of chorismate to ADIC is ADIC synthase. This enzyme catalyzes the amination of chorismate, a reaction that is a crucial step in diverting chorismate from primary metabolism into this specialized secondary metabolic pathway.

The biosynthesis of ADIC from chorismate involves the utilization of an amino group, typically from glutamine. This transformation is analogous to the synthesis of anthranilate from chorismate, a key step in tryptophan biosynthesis. The identification of ADIC as an intermediate has provided significant insight into the diverse ways in which microorganisms modify central metabolic precursors to generate a wide array of bioactive compounds.

Comparative Genomics of Amino Acid Biosynthesis Pathways in Microorganisms

The study of microbial genomes has revealed a remarkable diversity in the pathways for amino acid and amino sugar biosynthesis. Comparative genomics allows for the identification of conserved genes and pathways, as well as unique enzymatic capabilities that are specific to certain organisms or environments.

Genes encoding enzymes for amino sugar metabolism, such as NAD(P)-dependent dehydrogenases, oxidoreductases, and PLP-dependent aminotransferases, are frequently found in gene clusters responsible for the production of natural products. nih.gov The organization of these genes into clusters facilitates the coordinated regulation of the entire biosynthetic pathway.

By comparing the genomes of different microorganisms, researchers can trace the evolutionary history of these pathways. For example, the presence or absence of specific genes can indicate an organism's metabolic capacity and its potential to produce certain secondary metabolites. This approach has been instrumental in discovering novel enzymes with unique catalytic properties or altered substrate specificities. nih.gov

The promiscuity of some of these biosynthetic enzymes, meaning their ability to act on multiple substrates, is a recurring theme. nih.gov This enzymatic flexibility is a significant driver of metabolic diversity and has been exploited in metabolic engineering and synthetic biology to create novel glycosylated compounds. nih.gov

Implications of Biosynthetic Deficiencies in Host-Associated Bacteria

Many bacteria that live in close association with a host, whether as symbionts or pathogens, exhibit streamlined genomes. This often includes the loss of certain biosynthetic pathways, including those for amino acids and amino sugars. Such bacteria become dependent on their host to provide these essential nutrients, a condition known as auxotrophy.

Deficiencies in the biosynthesis of amino sugars can have significant consequences for the fitness and survival of these bacteria. For instance, the inability to synthesize the necessary precursors for cell wall components or capsular polysaccharides can render a bacterium more susceptible to the host's immune system or environmental stresses.

The gut microbiome provides a compelling example of the intricate metabolic interplay between bacteria and their host. Gut microbes possess a vast array of enzymes, including glycoside hydrolases, that can break down complex host-derived glycans, releasing amino sugars that can be utilized as a carbon and nitrogen source. nih.gov The ability to metabolize these sugars is crucial for the colonization and persistence of these bacteria in the gut environment.

Therefore, biosynthetic deficiencies in host-associated bacteria are not simply a loss of function but rather a reflection of their co-evolution with the host. This metabolic dependency shapes the nature of the host-microbe relationship and can have profound implications for the health of the host.

Derivatization and Chemical Modification Strategies for 2 Amino 2 Deoxyhexopyranuronic Acid

Amidation and Conjugation Reactions of Amino Sugars with Biomolecules

The primary amino group of 2-amino-2-deoxyhexopyranuronic acid serves as a key handle for conjugation to a variety of biomolecules, including peptides, proteins, and lipids. These conjugation strategies are fundamental in the development of glycoconjugate vaccines, targeted drug delivery systems, and immunological probes.

Amidation, the formation of an amide bond, is a common and stable method for linking the amino sugar to a carboxylic acid-containing biomolecule. This reaction is typically facilitated by carbodiimide (B86325) coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate. This approach has been widely used for the modification of hyaluronic acid, a polymer containing N-acetylglucosamine and glucuronic acid, with various amino acids. encyclopedia.pubresearchgate.netresearchgate.net The general principle of this carbodiimide-mediated amidation is directly applicable to the carboxyl group of this compound for conjugation to amine-containing biomolecules.

Conversely, the amino group of this compound can be acylated by reacting with an activated carboxyl group on a biomolecule. For instance, peptides can be conjugated to carrier proteins to enhance their immunogenicity. nih.gov An N-terminal peptide of the HIV-1 fusion peptide has been successfully conjugated to a recombinant Tetanus Toxoid Heavy Chain Fragment C (rTTHc) as a carrier protein. nih.gov Such strategies can be adapted to link peptides to the amino group of this compound. The choice of coupling strategy often depends on the nature of the biomolecule and the desired final product.

The table below summarizes common biomolecules that can be conjugated to this compound and the typical linkage chemistries employed.

| Biomolecule | Linkage Chemistry | Purpose of Conjugation |

| Peptides | Amide bond | Creating neoglycopeptides, targeted delivery |

| Carrier Proteins (e.g., KLH, BSA) | Amide bond, Thioether bond | Enhancing immunogenicity for vaccine development |

| Lipids | Amide bond | Formation of glycolipids for membrane studies |

| Fluorescent Dyes | Amide bond, Thioether bond | Creating probes for glycobiology studies |

| Biotin | Amide bond | Affinity-based purification and detection |

Strategies for Carboxyl Group Derivatization

Esterification is a common strategy to mask the negative charge of the carboxyl group or to introduce a new functional handle. For instance, the modification of hyaluronic acid via its carboxyl group has been extensively studied. encyclopedia.pub These modifications often involve the formation of an active intermediate, such as an O-acylisourea, through the use of carbodiimides. encyclopedia.pub This activated intermediate can then react with a nucleophile, such as an alcohol, to form an ester.

Amidation of the carboxyl group with various amines is another powerful derivatization strategy. The reaction of hyaluronic acid with aromatic amino acids in the presence of EDC has been reported to yield modified glycans with varying degrees of substitution. researchgate.netresearchgate.net This approach can be used to introduce new functionalities, such as aromatic rings for spectroscopic analysis or additional reactive groups for further conjugation. The carboxyl group can exist in two distinct planar conformations, syn and anti, which can influence its reactivity. nih.gov

Preparation of Analogs and Probes for Glycobiology Studies

The chemical synthesis of analogs and probes derived from this compound is crucial for advancing our understanding of its biological roles. These tools can be used to study the interactions of this sugar with enzymes, lectins, and other carbohydrate-binding proteins.

Fluorescent probes are particularly valuable for visualizing and quantifying biological processes. nih.gov The amino group of this compound can be readily coupled with a variety of amine-reactive fluorescent dyes, such as those based on the BINOL framework or other fluorophores. nih.govgoogle.com These fluorescently-labeled sugars can then be used in a range of applications, including fluorescence microscopy and flow cytometry, to track their uptake and localization within cells.

Biotinylated probes are another important class of tools for glycobiology research. Biotin can be conjugated to the amino group of this compound using standard N-acylation chemistry. The resulting biotinylated sugar can then be used in affinity-based applications, such as the purification of binding partners using streptavidin-coated beads or their detection in Western blotting-type experiments.

The synthesis of structural analogs with modified functional groups can also provide valuable insights into structure-activity relationships. For example, modifying the carboxyl group to an amide or ester can probe the importance of the negative charge for biological recognition. Similarly, altering the stereochemistry at different positions can reveal the specific structural requirements for binding to a particular protein.

Role of 2 Amino 2 Deoxyhexopyranuronic Acid in Glycoconjugate and Polysaccharide Architectures

Incorporation into Complex Glycans and Glycoconjugates

This amino sugar acid is integrated into the complex carbohydrate structures of both glycoproteins and glycolipids, contributing to their diverse functions.

Proteoglycans are a class of heavily glycosylated glycoproteins. youtube.com They are characterized by a core protein covalently attached to one or more glycosaminoglycan (GAG) chains. youtube.comnih.gov GAGs are long, linear polysaccharides composed of repeating disaccharide units, which typically consist of an amino sugar and a uronic acid. nih.govsigmaaldrich.com While the most common uronic acids in GAGs are glucuronic acid and iduronic acid, and the common amino sugars are N-acetylglucosamine and N-acetylgalactosamine, the incorporation of 2-amino-2-deoxyhexopyranuronic acid derivatives can occur in specialized structures. nih.govsigmaaldrich.comnih.gov

The biosynthesis of GAG chains is a complex process involving the sequential addition of monosaccharide units by specific glycosyltransferases. The initiation of most GAG chains, such as heparan sulfate (B86663) and chondroitin (B13769445) sulfate, begins with the transfer of xylose to a serine residue in the core protein, followed by the addition of two galactose residues and a glucuronic acid to form a common linkage region. nih.gov The subsequent elongation and modification of the polysaccharide chain, including the potential incorporation of less common sugars like this compound, are determined by the specific enzymes present in the cell.

Glycolipids are lipids with a carbohydrate attached by a glycosidic bond. While less common than in polysaccharides, this compound and its derivatives can be found in the lipopolysaccharides (LPS) of certain bacteria. For instance, the lipopolysaccharide antigen of Pseudomonas aeruginosa immunotype 4 contains 2-amino-2,6-dideoxy-D-glucose, a related amino sugar. nih.gov The LPS of some bacterial strains consists of a lipid A anchor, a core oligosaccharide, and an O-antigen polysaccharide chain, where these specialized sugars can be incorporated.

Structural Contribution to Bacterial Polysaccharides

This compound plays a significant role in the structure of bacterial polysaccharides, particularly capsular polysaccharides (CPS).

Many bacteria are enveloped by a capsular polysaccharide layer that serves as a protective barrier and plays a role in host-pathogen interactions. nih.gov A unique class of these are zwitterionic polysaccharides (ZPSs), which possess both positive and negative charges in their repeating units. researchgate.net The presence of amino sugars, such as derivatives of this compound, provides the positive charge, while the carboxyl group of the uronic acid provides the negative charge. This zwitterionic character is crucial for their unique immunological properties, as they can be processed and presented by antigen-presenting cells to activate T-cells. researchgate.netnih.gov

The specific structure of the repeating units of capsular polysaccharides is a key determinant of a pathogen's serotype and its interaction with the host immune system.

Streptococcus pneumoniae : The capsular polysaccharides of S. pneumoniae are major virulence factors and the basis for current vaccines. researchgate.net The repeating unit of the C-polysaccharide, common to all serotypes, is a pentasaccharide that includes the rare sugar 2-acetamido-4-amino-2,4,6-trideoxy-D-galactopyranose. dal.ca The structures of various pneumococcal serotypes have been elucidated, revealing a high degree of diversity in their repeating unit composition. rsc.orgnih.govumbc.edu For example, the capsular polysaccharide of S. pneumoniae type 1 is composed of a trisaccharide repeating unit containing a derivative of 2-amino-2-deoxy-D-galacturonic acid. umbc.edu

Shigella sonnei : The O-specific polysaccharide of Shigella sonnei, a causative agent of bacillary dysentery, has a zwitterionic disaccharide repeating unit. nih.gov This repeating unit consists of 2-acetamido-4-amino-2,4,6-trideoxy-D-galactose and 2-acetamido-2-deoxy-L-altruronic acid. nih.gov

Bacteroides fragilis : This commensal bacterium of the human gut can cause opportunistic infections. Its capsular polysaccharide A1 (PS A1) is a well-studied zwitterionic polysaccharide. nih.gov The repeating unit of PS A1 is a complex tetrasaccharide that includes the rare sugar 2-acetamido-4-amino-2,4,6-trideoxy-D-galactose (AAT). nih.govnih.gov The synthesis of this repeating unit has been a significant challenge due to its complex structure. nih.govresearchgate.net

Table 1: Repeating Unit Composition of Select Bacterial Polysaccharides

| Microorganism | Polysaccharide | Repeating Unit Components |

|---|---|---|

| Streptococcus pneumoniae (Type 1) | Capsular Polysaccharide | Trisaccharide with a 2-amino-2-deoxy-D-galacturonic acid derivative umbc.edu |

| Streptococcus pneumoniae (C-polysaccharide) | Cell Wall Polysaccharide | Pentasaccharide including 2-acetamido-4-amino-2,4,6-trideoxy-D-galactopyranose dal.ca |

| Shigella sonnei | O-Specific Polysaccharide | Disaccharide of 2-acetamido-4-amino-2,4,6-trideoxy-D-galactose and 2-acetamido-2-deoxy-L-altruronic acid nih.gov |

Functional Impact of this compound Residues

The incorporation of this compound and its derivatives into glycoconjugates and polysaccharides has significant functional consequences. The zwitterionic nature conferred by these residues is a key factor in the immunomodulatory properties of bacterial capsular polysaccharides. These ZPSs can induce T-cell-dependent immune responses, a characteristic not typical for most polysaccharides. researchgate.netnih.gov This has led to research into their potential use as vaccine components and immunomodulatory agents. nih.gov

Furthermore, the presence of these specialized sugars contributes to the structural integrity and diversity of bacterial capsules, influencing their interactions with the host environment, including resistance to phagocytosis and complement-mediated killing. The unique structures formed by these sugars can also serve as specific recognition sites for antibodies and other components of the immune system. In some cases, extracellular polysaccharides composed mainly of N-acetylated amino-uronic acids, such as 2-acetamido-2-deoxy-D-glucuronic acid produced by the fungus Rhinocladiella elatior, exhibit properties like high viscosity, suggesting roles in forming protective biofilms or mediating interactions with surfaces. nih.gov

Charge Distribution and its Biological Significance

This compound, a specialized monosaccharide, plays a crucial role in the architecture and function of various glycoconjugates and polysaccharides due to its unique charge distribution. At physiological pH, this sugar acid typically exists as a zwitterion, possessing both a positively charged amino group (-NH3+) at the C-2 position and a negatively charged carboxylate group (-COO-) at the C-6 position. This dual charge characteristic is fundamental to its biological roles, influencing the three-dimensional structure of the polymers in which it is incorporated and mediating specific molecular interactions.

The presence of both positive and negative charges within the same monomeric unit allows for intricate electrostatic interactions. These can occur intramolecularly, influencing the conformation of the polysaccharide chain, and intermolecularly, governing interactions with other macromolecules and ions. For instance, the zwitterionic nature of these residues can lead to the formation of salt bridges within or between polysaccharide chains, contributing to a more compact and stable structure. This is particularly important in the context of bacterial capsules, where the polysaccharide architecture is critical for survival and interaction with the host environment.

| Functional Group | Position | Charge at Physiological pH | Biological Implication |

| Amino Group | C-2 | Positive (-NH3+) | Contributes to a positive charge, enabling electrostatic interactions with negatively charged molecules or surfaces. |

| Carboxylate Group | C-6 | Negative (-COO-) | Contributes a negative charge, facilitating interactions with positively charged molecules or ions. |

| Zwitterionic Nature | Overall | Neutral (net charge) | Allows for complex intramolecular and intermolecular electrostatic interactions, influencing polymer conformation and molecular recognition. |

Ligand Recognition and Binding Interactions in Biological Systems

The unique structural and electrostatic properties of this compound make it a critical component in ligand recognition and binding events within biological systems. The precise spatial arrangement of its amino and carboxyl groups, along with the hydroxyl groups of the pyranose ring, creates a distinct binding epitope that can be selectively recognized by various proteins, particularly lectins.

Lectins, a class of proteins that bind specifically to carbohydrates, often have binding pockets that are exquisitely shaped and charged to accommodate specific sugar residues. The recognition of this compound by a lectin is a highly specific process driven by a combination of hydrogen bonding, van der Waals forces, and, crucially, electrostatic interactions. The positively charged amino group and the negatively charged carboxylate group of the sugar can form strong salt bridges with appropriately positioned charged amino acid residues (e.g., aspartate, glutamate, lysine, arginine) within the lectin's binding site.

This specific recognition is fundamental to many biological processes. For example, in host-pathogen interactions, bacterial polysaccharides containing this compound can be recognized by lectins on the surface of host immune cells, triggering an immune response. Conversely, some pathogens may utilize these interactions to adhere to host tissues, initiating infection.

| Interacting Molecule | Key Interaction Types | Biological Context |

| Lectins | Electrostatic interactions (salt bridges), Hydrogen bonding | Immune response, pathogen recognition, cell adhesion |

| Antibodies | Electrostatic interactions, Hydrogen bonding, Shape complementarity | Adaptive immunity, serotyping of bacteria |

| Enzymes (e.g., lyases, hydrolases) | Catalytic site binding, electrostatic steering | Polysaccharide modification and degradation |

Advanced Analytical Methodologies for Characterization of 2 Amino 2 Deoxyhexopyranuronic Acid

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 2-amino-2-deoxyhexopyranuronic acid from complex mixtures. researchgate.net Due to its polar nature and lack of a strong chromophore, direct analysis is often challenging, necessitating derivatization to enhance detection and improve chromatographic behavior. azolifesciences.comsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Amino Sugars

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. creative-proteomics.com Since amino sugars are non-volatile, derivatization is a mandatory step to convert them into volatile derivatives suitable for GC analysis. sigmaaldrich.com

Derivatization: The primary goal of derivatization in GC is to replace the active hydrogens on the polar functional groups (hydroxyl, amino, and carboxyl groups) with nonpolar moieties. sigmaaldrich.com Common derivatization procedures include:

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace active hydrogens with a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com This method is sensitive to moisture. sigmaaldrich.com

Two-step esterification and acylation: This involves an initial esterification of the carboxyl group, typically with an acidic alcohol solution (e.g., 2 M HCl in methanol), followed by acylation of the amino and hydroxyl groups with reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.govmdpi.com This two-step process yields volatile and thermally stable derivatives. nih.gov

Mass Spectrometry Detection: The mass spectrometer separates the derivatized molecules based on their mass-to-charge ratio, providing both quantitative data and structural information from the fragmentation patterns. sigmaaldrich.com Electron impact (EI) ionization is commonly used, and the resulting mass spectra show characteristic fragments that aid in the identification of the amino sugar derivatives. sigmaaldrich.com For instance, TBDMS derivatives often show fragments corresponding to the loss of a methyl group (M-15) or a tert-butyl group (M-57). sigmaaldrich.com

| Derivatization Method | Key Features | Instrumentation | Research Findings |

| Silylation with MTBSTFA | Converts polar functional groups to nonpolar TBDMS derivatives; sensitive to moisture. sigmaaldrich.com | GC-MS | Produces characteristic fragments (M-15, M-57) for identification. sigmaaldrich.com |

| Two-step esterification and acylation | Forms stable methyl ester-pentafluoropropionyl derivatives; allows for in-situ preparation of stable isotope-labeled internal standards. nih.govmdpi.com | GC-MS | Derivatives are stable for at least 14 days, enabling precise and accurate quantitative measurements. mdpi.com |

Ion-Exchange Chromatography (IEC) for Amino Sugar Analysis

Ion-Exchange Chromatography (IEC) is a powerful technique that separates molecules based on their net charge. iajps.comharvardapparatus.com It is particularly well-suited for the separation of charged molecules like amino acids and amino sugars. iajps.comnih.gov The separation is based on the reversible adsorption of charged analytes to a stationary phase (the ion exchanger) that has an opposite charge. harvardapparatus.com

Principle:

Cation-exchange chromatography: Uses a negatively charged stationary phase to bind positively charged molecules (cations). iajps.com

Anion-exchange chromatography: Employs a positively charged stationary phase to retain negatively charged molecules (anions). iajps.com

Amino sugars, being zwitterionic, can be separated by IEC. The elution of the bound molecules is typically achieved by changing the pH or increasing the ionic strength of the mobile phase. ucl.ac.uk Cation-exchange chromatography is commonly used for amino acid and amino sugar separation because it can effectively separate them from other amines. shimadzu.com

Applications: IEC has been successfully used for the separation of various amino sugars, including 2-amino-2,6-dideoxyhexoses and their methyl ethers. nih.gov It is a robust method for purifying and analyzing these compounds from complex biological samples. nih.gov

| Type of IEC | Stationary Phase Charge | Analyte Charge | Elution Strategy |

| Cation-Exchange | Negative | Positive | Increase ionic strength or change pH. ucl.ac.uk |

| Anion-Exchange | Positive | Negative | Increase ionic strength or change pH. ucl.ac.uk |

Two-Dimensional Liquid Chromatography (2D-LC)

Two-Dimensional Liquid Chromatography (2D-LC) enhances the separation power of conventional LC by coupling two independent separation mechanisms. azolifesciences.com This technique is particularly useful for resolving complex mixtures where single-dimension LC may not provide adequate separation. nih.gov In 2D-LC, the eluate from the first column is transferred to a second column with a different stationary phase, providing an orthogonal separation. azolifesciences.com For instance, a common setup for amino acid analysis involves using reversed-phase LC in the first dimension and a chiral column in the second dimension to separate enantiomers. nih.gov While powerful, 2D-LC can lead to longer analysis times. nih.gov A study has demonstrated the separation of amino compounds, including galactosamine and glucosamine, using two-dimensional thin-layer chromatography on cellulose (B213188) layers. nih.gov

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the structure and conformation of molecules in solution. mdpi.comresearchgate.netduke.edu For this compound, ¹H and ¹³C NMR are fundamental for its structural characterization.

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts of the anomeric protons are particularly important for determining the configuration of the glycosidic linkage. researchgate.net

¹³C NMR (Carbon-13 NMR): Complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. nih.govhmdb.ca

Advanced NMR Techniques:

COSY (Correlation Spectroscopy): A 2D NMR technique that shows correlations between protons that are coupled to each other, helping to establish the spin systems within the sugar ring. mdpi.comcore.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): A 2D NMR experiment that correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protonated carbons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): A 2D NMR technique that shows long-range correlations (typically over two or three bonds) between ¹H and ¹³C nuclei, which is crucial for determining the connectivity between different sugar units and the position of substituents. mdpi.comcore.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NMR experiment that provides information about protons that are close in space, which is valuable for determining the three-dimensional conformation of the molecule. researchgate.net

A detailed NMR study of a disaccharide repeating unit of hyaluronan, which contains N-acetylglucosamine and glucuronic acid, demonstrated the use of various NMR parameters, including chemical shifts, temperature coefficients, and coupling constants, to investigate its conformation in aqueous solution. nih.gov

| NMR Technique | Information Provided | Application in Characterizing this compound |

| ¹H NMR | Proton chemical shifts and coupling constants. duke.edu | Determining the number and environment of protons, and the configuration of the anomeric center. researchgate.net |

| ¹³C NMR | Carbon chemical shifts. nih.gov | Elucidating the carbon framework of the molecule. |

| COSY | ¹H-¹H correlations through bonds. core.ac.uk | Identifying coupled protons within the sugar ring. |

| HSQC | ¹H-¹³C one-bond correlations. mdpi.com | Assigning protons to their corresponding carbons. |

| HMBC | ¹H-¹³C long-range correlations. core.ac.uk | Establishing connectivity across glycosidic linkages and identifying substituent positions. |

| NOESY | ¹H-¹H correlations through space. researchgate.net | Determining the 3D conformation of the molecule. |

Mass Spectrometry (MS) Techniques

Mass spectrometry stands as a powerful tool for the analysis of this compound, offering high sensitivity and detailed structural information. Various MS-based approaches can be employed, each providing unique advantages.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a cornerstone technique for the analysis of amino sugars and uronic acids. researchgate.netmdpi.com LC-MS/MS combines the separation capabilities of liquid chromatography with the specificity of tandem mass spectrometry. For the analysis of this compound, a derivatization step is often required to enhance chromatographic retention and ionization efficiency. mdpi.com A common derivatization agent is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), which reacts with the primary amino group. nih.gov The resulting derivative can be effectively separated using reversed-phase HPLC and detected with high sensitivity using electrospray ionization (ESI) in negative ion mode. nih.gov Multiple reaction monitoring (MRM) can be used to select for specific precursor-to-product ion transitions, ensuring high selectivity and accurate quantification. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap-based systems, provide highly accurate mass measurements, which is invaluable for the unambiguous identification of this compound, especially in complex biological matrices. fao.orgnist.gov The high resolving power allows for the differentiation of the target analyte from other co-eluting species with similar nominal masses. fao.org When coupled with liquid chromatography (LC-HRMS), this technique can provide both retention time and accurate mass data, increasing the confidence in identification. Retrospective data analysis of HRMS full scan data allows for the investigation of non-targeted compounds without the need for re-injection. fao.org

Direct-Infusion Mass Spectrometry (DIMS): Also known as "shotgun" mass spectrometry, DIMS allows for the rapid analysis of samples without prior chromatographic separation. creative-proteomics.com This high-throughput technique can be particularly useful for the initial screening of samples for the presence of this compound. By leveraging ion mobility separation in conjunction with direct infusion, it is possible to simultaneously analyze a wide range of biomolecules, including peptides, lipids, and polar metabolites like amino sugars, in a very short time frame. ucdavis.edu

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS-MS adds another dimension of separation based on the size, shape, and charge of the ions. creative-biolabs.comnih.govmdpi.com This technique is particularly adept at separating isomeric and isobaric species, a common challenge in carbohydrate analysis. nih.gov For this compound, IMS-MS can help to distinguish it from other hexosamine or uronic acid isomers that have the same mass. The collision cross section (CCS) value obtained from IMS-MS provides an additional, structure-specific identifier for the molecule. sci-hub.se

Table 1: Comparison of Mass Spectrometry Techniques for the Analysis of this compound

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| LC-MS/MS | Chromatographic separation followed by tandem mass spectrometry. | High sensitivity and selectivity, quantitative. | Often requires derivatization. |

| HRMS/MS | Provides highly accurate mass measurements. | Unambiguous identification, retrospective data analysis. | Higher instrument cost. |

| Direct-Infusion MS | Direct introduction of the sample into the mass spectrometer. | High-throughput screening. | Matrix effects can be significant. |

| Ion Mobility Spectrometry-MS | Separation of ions based on their size, shape, and charge. | Separation of isomers, provides structural information (CCS). | Data analysis can be complex. |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov For this compound, the FT-IR spectrum will exhibit characteristic absorption bands corresponding to its key structural features. The analysis of these bands provides a spectroscopic fingerprint of the compound. researchgate.net

The presence of a carboxylic acid group, a defining feature of the uronic acid moiety, can be identified by a characteristic carbonyl (C=O) stretching vibration. nih.gov In its protonated form, this band typically appears around 1740 cm⁻¹. The deprotonated carboxylate group shows a strong antisymmetric stretching band around 1610 cm⁻¹. nih.govinrae.fr

The amino group of the amino sugar component gives rise to N-H bending vibrations. The amide I band, associated with the C=O stretching of an acetylated amino group (N-acetyl-2-amino-2-deoxyhexopyranuronic acid), is typically observed around 1650 cm⁻¹. inrae.frmdpi.com The amide II band, resulting from N-H bending and C-N stretching, appears around 1550-1560 cm⁻¹. inrae.frmdpi.com

Other characteristic regions in the FT-IR spectrum include a broad band in the 3500-3200 cm⁻¹ region, which is attributed to the O-H stretching vibrations of the hydroxyl groups and any associated hydrogen bonding. scielo.br The region between 1200 cm⁻¹ and 950 cm⁻¹ is considered the "fingerprint region" for carbohydrates and contains complex vibrations associated with C-O and C-C stretching, as well as C-O-H bending, which are characteristic of the pyranose ring structure. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound Functional Groups

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid (COOH) | C=O stretch | ~1740 | inrae.fr |

| Carboxylate (COO⁻) | Antisymmetric C=O stretch | ~1610 | nih.govinrae.fr |

| Amide I (if N-acetylated) | C=O stretch | ~1650 | inrae.frmdpi.com |

| Amide II (if N-acetylated) | N-H bend, C-N stretch | ~1550-1560 | inrae.frmdpi.com |

| Hydroxyl (O-H) | O-H stretch | 3500-3200 | scielo.br |

| Pyranose Ring | C-O, C-C stretch, C-O-H bend | 1200-950 | researchgate.net |

General Monosaccharide Composition Analysis in Polysaccharides (with considerations for uronic acids and amino sugars)

Determining the monosaccharide composition is a fundamental step in the structural characterization of polysaccharides that may contain this compound. researchgate.net This process typically involves hydrolysis of the polysaccharide to its constituent monosaccharides, followed by separation, identification, and quantification. sci-hub.se

A significant challenge in the analysis of polysaccharides containing both uronic acids and amino sugars is the differing stability of the glycosidic linkages and the liberated monosaccharides under various hydrolysis conditions. sci-hub.se Glycosidic bonds involving uronic acids are generally more resistant to acid hydrolysis than those of neutral sugars. sci-hub.se Conversely, amino sugars can be susceptible to degradation during harsh acid hydrolysis. sci-hub.se Therefore, the choice of hydrolysis method is critical. A two-step acid hydrolysis, which employs a milder initial step followed by a stronger acid treatment, is often recommended for polysaccharides rich in uronic acids to ensure complete cleavage without significant degradation of other components. sci-hub.se

Several chromatographic techniques are employed for the analysis of the resulting monosaccharide mixture:

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a powerful method for the direct analysis of underivatized carbohydrates, including uronic acids and amino sugars. researchgate.net The high pH conditions used for elution ensure that the hydroxyl groups of the sugars are ionized, allowing for their separation on an anion-exchange column.

High-Performance Liquid Chromatography (HPLC): Following derivatization with a UV-active or fluorescent tag such as 1-phenyl-3-methyl-5-pyrazolone (PMP) or p-aminobenzoic acid (p-AMBA), the monosaccharides can be separated by reversed-phase HPLC and quantified. mdpi.comnih.gov This method is effective for aldoses, amino sugars, and uronic acids. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires the conversion of the monosaccharides into volatile derivatives, typically through reduction and acetylation to form alditol acetates. mdpi.com While GC-MS offers excellent separation and identification capabilities for neutral and amino sugars, the analysis of uronic acids by this method is more complex and may require specific derivatization procedures. mdpi.com

Table 3: Methods for Monosaccharide Composition Analysis

| Method | Principle | Analytes Detected | Advantages | Disadvantages |

|---|---|---|---|---|

| HPAEC-PAD | Anion-exchange separation of underivatized carbohydrates with electrochemical detection. | Neutral sugars, amino sugars, uronic acids. | No derivatization required, high sensitivity. | Requires specialized equipment. |

| HPLC with Derivatization | Reversed-phase separation of derivatized monosaccharides with UV or fluorescence detection. | Aldoses, amino sugars, uronic acids. | Robust and widely available. | Derivatization step is necessary. |

| GC-MS | Gas chromatographic separation of volatile derivatives with mass spectrometric detection. | Neutral sugars, amino sugars, alditols. | Excellent separation and identification. | Uronic acid analysis is challenging; derivatization is required. |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, obtaining a single crystal of sufficient quality would allow for the precise determination of its solid-state structure, including bond lengths, bond angles, and stereochemistry. nih.gov

The analysis of the diffraction pattern produced when X-rays are scattered by the crystal provides detailed information about the unit cell dimensions and the arrangement of atoms within the crystal lattice. nih.gov For a molecule like this compound, XRD can unequivocally establish the conformation of the pyranose ring (e.g., chair or boat) and the relative orientations of the amino and carboxylic acid functional groups.

In the context of structural biology, XRD has been instrumental in elucidating the structures of amino acids and their roles in protein architecture. pan.pl While obtaining suitable crystals of complex carbohydrates can be challenging, the information gained from a successful XRD analysis is unparalleled in its detail. In the absence of single crystals, powder XRD can provide information about the crystallinity and phase purity of a sample of this compound. researchgate.netresearchgate.net

Computational and Theoretical Investigations of 2 Amino 2 Deoxyhexopyranuronic Acid

Molecular Modeling and Dynamics Simulations for Conformational and Interaction Analysis

Molecular modeling and dynamics (MD) simulations are indispensable for understanding the three-dimensional structure and dynamic behavior of 2-amino-2-deoxyhexopyranuronic acid. The conformational flexibility of the pyranose ring and the orientation of its substituents are critical determinants of its biological function and how it interacts with other molecules.

The conformation of the pyranose ring in hexopyranuronic acids is influenced by the presence of the C5-carboxyl group. nih.gov For this compound, the ring can adopt several low-energy conformations, primarily chair forms such as ⁴C₁ and ¹C₄, as well as skewed boat forms. The equilibrium between these conformers is dictated by a delicate balance of steric and electronic effects, including the anomeric effect and the electrostatic interactions of the charged amino and carboxyl groups. Computational studies on related amino sugars have shown that large coupling constants observed in NMR, such as J₂,₃, J₃,₄, and J₄,₅ values exceeding 8.5 Hz, are indicative of a pyranoid ring in a stable ⁴C₁ conformation. nih.gov

MD simulations, often performed using software packages like GROMACS, allow for the exploration of the conformational landscape of the molecule in a simulated physiological environment, typically in a solution of explicit water molecules. mdpi.comnih.gov These simulations can track the movements of every atom over time, revealing the dynamics of the glycosidic linkages when the molecule is part of an oligosaccharide, and the stable hydrogen-bonding networks that form. nih.gov For instance, simulations of hyaluronan, a polymer containing D-glucuronic acid and N-acetyl-D-glucosamine, have shown that stable intramolecular hydrogen bonds and the caging of water molecules around the glycosidic linkage significantly constrain the molecule's flexibility, contributing to the polymer's characteristic stiffness. nih.gov Similar effects would be expected to govern the conformational behavior of oligosaccharides containing this compound.

Restrained Molecular Dynamics (RMD) is a specialized technique that can be used to incorporate experimental data, such as distances from Nuclear Overhauser Effect (NOE) experiments, as constraints in the simulation. This approach refines the theoretical models to generate structures that are consistent with both theoretical force fields and experimental observations, providing a more accurate picture of the molecule's average conformation and internal motions in solution.

| Parameter | Description | Typical Method of Analysis | Relevance to this compound |

|---|---|---|---|

| Ring Conformation | The 3D shape of the pyranose ring (e.g., ⁴C₁, ¹C₄ chair). | Analysis of dihedral angles, coupling constants (from NMR). | Determines the orientation of substituents and interaction sites. |

| Hydrogen Bonding | Intra- and intermolecular hydrogen bonds involving OH, NH₂, and COOH groups. | Distance and angle analysis over the simulation trajectory. | Stabilizes specific conformations and mediates interactions with water and biomolecules. nih.gov |

| Solvent Interactions | The structuring of water molecules around the sugar acid. | Radial distribution functions, solvent accessible surface area. | Affects solubility and can mediate conformational changes by breaking internal hydrogen bonds. nih.gov |

| Root-Mean-Square Fluctuation (RMSF) | Measures the average deviation of each atom from its mean position. | Calculated per-residue over the simulation. mdpi.com | Identifies flexible and rigid regions of the molecule or its glycoconjugates. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure of this compound, which governs its chemical reactivity. These calculations can determine a wide range of molecular properties, including the distribution of electron density, molecular orbital energies, and electrostatic potential.

DFT studies performed on related molecules like β-D-glucuronic acid and N-acetyl-α-D-glucosamine have successfully assigned vibrational spectra (FT-IR) by correcting computed harmonic force fields using the scaled quantum mechanical (SQM) method. bme.hu Such analyses can reveal details about bonding, including the formation of dimers through hydrogen bonding between carboxyl groups in the solid state. bme.hu For this compound, these calculations can predict the geometry of the most stable conformers and the energy barriers between them.

Key electronic properties that predict reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the MEP would highlight the negative potential around the carboxyl group's oxygen atoms, making them sites for electrophilic attack or coordination with cations. Conversely, the hydrogen of the hydroxyl groups and the amino group would show positive potential, indicating sites for nucleophilic attack.

| Property | Definition | Predicted Characteristics for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Localized on electron-rich areas like the amino group and oxygen atoms; indicates nucleophilic sites. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Localized on electron-deficient areas, likely around the carboxyl carbon; indicates electrophilic sites. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Predicts chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visual representation of charge distribution. | Negative potential (red) around the carboxylate oxygens; positive potential (blue) around hydroxyl and amino hydrogens. |

| Atomic Charges | Calculated charge on each atom (e.g., Mulliken, NBO). | Quantifies the charge distribution, confirming the electronegativity of oxygen and nitrogen atoms. |

Structure-Function Relationship Predictions in Glycoconjugates

2-Amino-2-deoxyhexopyranuronic acids are known components of complex bacterial glycoconjugates, such as lipopolysaccharides (LPS) and capsular polysaccharides (CPS). nih.gov Computational methods are crucial for predicting how the incorporation of this specific monosaccharide influences the structure and, consequently, the function of these macromolecules.

For example, studies have identified 2-amino-2-deoxygalacturonic acid, an epimer of the glucose-configured compound, as a component of the LPS from Pseudomonas aeruginosa. Its presence is concentrated in the high-molecular-weight polysaccharide region responsible for O-antigenic specificity, suggesting that the unique chemical nature of this amino sugar acid is a key determinant for recognition by antibodies of the host immune system. Similarly, 2-acetamido-2-deoxy-β-D-mannuronic acid is found in the CPS of the pathogenic bacterium Staphylococcus aureus. nih.gov

Computational Design of Enzymes and Biosynthetic Pathways

The production of this compound and its incorporation into glycoconjugates requires a series of specific enzymes. Computational methods play a vital role in both understanding the mechanisms of existing enzymes and in designing new enzymes or entire biosynthetic pathways for producing novel compounds.

The biosynthesis of amino sugars in biological systems typically involves the activity of aminotransferases or amidotransferases, which source an amino group from L-glutamate or L-glutamine and add it to a sugar phosphate or sugar nucleotide. nih.govresearchgate.net The synthesis of a uronic acid involves the oxidation of the primary alcohol at C6. A potential biosynthetic pathway to this compound could therefore start from a common precursor like UDP-glucose. This would involve the action of a UDP-sugar dehydrogenase to form UDP-glucuronic acid, followed by an aminotransferase to add the amino group at the C2 position.

Computational enzyme design can be used to engineer the required enzymes. For instance, a known glycosyltransferase could be redesigned to accept UDP-2-amino-2-deoxyhexopyranuronic acid as a donor substrate. This process often involves:

Homology Modeling: Creating a 3D model of the target enzyme based on the known structure of a related protein.

Substrate Docking: Simulating the binding of the desired sugar nucleotide into the active site of the model to identify key amino acid residues for interaction.

In Silico Mutagenesis: Using software like Rosetta to systematically mutate residues in the active site and calculate the change in binding affinity (ΔΔG) for the new substrate. researchgate.net

Molecular Dynamics: Running simulations of the mutant enzyme-substrate complex to ensure the stability of the new interactions and the proper orientation for catalysis. acs.org

This rational, structure-based design approach can significantly accelerate the development of biocatalysts for synthesizing complex and valuable glycoconjugates containing this compound. researchgate.netnih.gov

Emerging Research Frontiers and Applications

Engineering of Glycosylation Pathways and Glycan Remodeling for Novel Structures

The ability to manipulate cellular glycosylation machinery offers a powerful tool for creating glycoproteins with tailored glycan structures, potentially leading to enhanced therapeutic properties or novel functionalities. The incorporation of 2-amino-2-deoxyhexopyranuronic acid into these pathways is a key area of investigation.

Researchers are exploring the use of chemoenzymatic glycan remodeling to generate site-specific antibody-drug conjugates (ADCs). nih.gov This approach often involves the enzymatic trimming of the native glycan on an antibody, followed by the attachment of a modified sugar, which could include a derivative of this compound, to serve as a conjugation point for a therapeutic payload. nih.gov The synthesis of rare deoxy-amino sugar-containing bacterial glycoconjugates, which are potential vaccine candidates, also highlights the importance of developing efficient methods for incorporating these unique monosaccharides into larger glycan structures. nih.govnih.gov

Furthermore, the engineering of protein N-glycosylation pathways in host systems like insect cells is being pursued to produce more complex, human-like N-glycans. nih.gov While not yet standard practice, the introduction of biosynthetic pathways for this compound into these systems could enable the production of glycoproteins with novel, charged glycan structures, potentially influencing their stability, solubility, and biological activity. The de novo synthesis of bacterial 2-amino-2,6-dideoxy sugar building blocks provides a foundation for creating a diverse range of these unique monosaccharides for subsequent enzymatic or chemical ligation. nih.gov

The development of synthetic methods for creating α-linked 2-amino-2-deoxy-D-glucopyranoside and 2-amino-2-deoxy-D-galactopyranoside residues is crucial for building complex glycoconjugates. researchgate.net These methods, which are often challenging due to the need for specific protecting group strategies, are essential for assembling oligosaccharides that can then be further modified, for instance, by oxidation at the C6 position to yield the corresponding uronic acids.

Development of Glycoconjugate-Based Probes and Diagnostics

While direct applications of this compound in diagnostics are still in early stages, the unique structural features of this compound make it a promising candidate for the development of specialized probes and diagnostic tools. The presence of both an amino and a carboxylic acid group allows for versatile chemical modifications and conjugation to reporter molecules or surfaces.

The development of biosensors for D-amino acids, for example, demonstrates the potential for creating sensitive and selective detection methods for amino-containing molecules. wikipedia.org Although these are not specific to the uronic acid form, the principles could be adapted. A biosensor could potentially be designed with an enzyme or a synthetic receptor that specifically recognizes the this compound structure, enabling its detection in biological samples.

The synthesis of rare, deoxy-amino sugar-containing bacterial glycoconjugates for vaccine development also points towards a diagnostic application. nih.govnih.gov These glycoconjugates could be used as antigens in immunoassays to detect the presence of antibodies against pathogenic bacteria that display these unique sugars on their cell surface. This could provide a valuable tool for diagnosing bacterial infections.

Applications in Synthetic Glycochemistry and Advanced Material Science

The unique chemical properties of this compound make it a valuable building block in synthetic glycochemistry and a candidate for the development of novel biomaterials.